
4-(4-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 4-(4-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid is not explicitly mentioned in the literature .Chemical Reactions Analysis
While specific chemical reactions involving 4-(4-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid are not detailed in the literature, similar compounds have been used in various reactions such as Suzuki coupling, Pd-catalyzed direct arylation of pyrazoles with phenylboronic acids, and Mizoroki-Heck and Suzuki-Miyaura coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(4-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid are not explicitly mentioned in the literature .Applications De Recherche Scientifique
Antibacterial and Antifungal Activities
Compounds synthesized from 4-(4-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid derivatives have shown promising antibacterial activities. The introduction of fluorine atoms and thiadiazole moiety enhances the compounds' potential against various bacterial strains. For instance, fluorine-containing thiadiazolotriazinones and quinoline-4-carboxylic acids derivatives have been synthesized for their antibacterial properties, exhibiting significant inhibition at low concentrations against targeted bacteria (Holla et al., 2003); (Holla et al., 2005). Furthermore, novel 1,3,4-thiadiazoles and 1,2,4-triazoles derived from related compounds have exhibited both antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Dengale et al., 2019).
Anticancer Properties
Research into 1,2,4-triazolo[3,4-b]-thiadiazole derivatives as potential anticancer agents has revealed that some synthesized compounds exhibit in vitro anticancer activity. This suggests that the structural framework of 4-(4-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid could be beneficial in developing anticancer drugs (Bhat et al., 2004). Additionally, compounds such as 2-amino-1,3,4-thiadiazole based compounds have shown anticancer and neuroprotective activities, further expanding the therapeutic potential of derivatives related to 4-(4-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid (Rzeski et al., 2007).
Antiviral Probes
Synthesis of new fluorinated 1,2,4-triazino[3,4-b][1,3,4]thiadiazolones as antiviral probes indicates the potential of 4-(4-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid derivatives in antiviral drug discovery. These compounds were evaluated for their anthelmintic (worm-inhibiting) properties, showcasing a broader spectrum of biological activities (Makki et al., 2015).
Structural and Theoretical Studies
Extensive structural and theoretical studies have been conducted on thiadiazole derivatives to understand their electronic structure, spectral features, and biological activities. For instance, a detailed DFT study on 4-methylthiadiazole-5-carboxylic acid provided insights into its electronic structure and potential for hydrogen bonding, which is crucial for designing drugs with optimal biological activity and selectivity (Singh et al., 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(4-fluorophenyl)thiadiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2O2S/c10-6-3-1-5(2-4-6)7-8(9(13)14)15-12-11-7/h1-4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLAUXPXUSJCOKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(SN=N2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





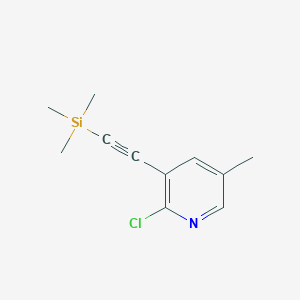
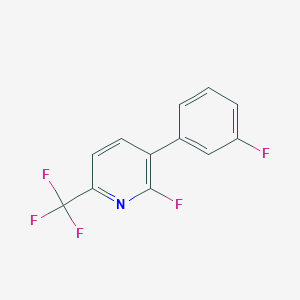
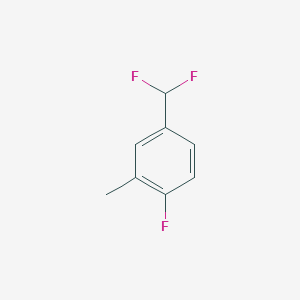
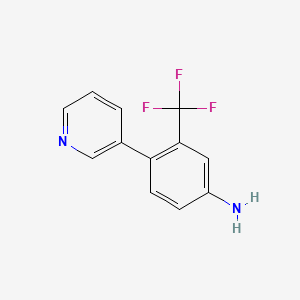

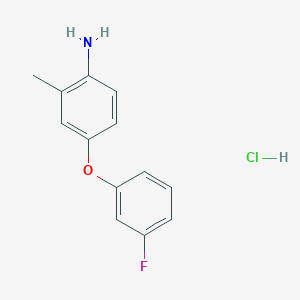
![3-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1451063.png)

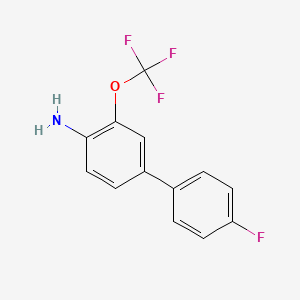
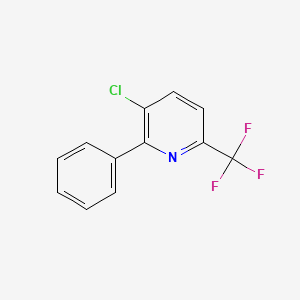
![methyl 3-{[(1E)-(dimethylamino)methylene]amino}-5-methyl-1H-indole-2-carboxylate](/img/structure/B1451067.png)
